2-(4-CHLOROPHENOXY)-N~1~-(3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)ACETAMIDE
Description
2-(4-Chlorophenoxy)-N~1~-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)acetamide is a synthetic organic compound It is characterized by the presence of chlorophenoxy groups and an acetamide linkage
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4/c23-15-4-8-19(9-5-15)29-13-21(27)25-17-2-1-3-18(12-17)26-22(28)14-30-20-10-6-16(24)7-11-20/h1-12H,13-14H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSQZDXSQXXMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N~1~-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-chlorophenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Amidation: The acyl chloride is reacted with 3-aminoacetophenone to form the intermediate amide.
Coupling: The intermediate amide is then coupled with another equivalent of 4-chlorophenoxyacetic acid under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the amide groups can yield corresponding amines.
Substitution: The chlorophenoxy groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers or nanomaterials.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving phenoxy and acetamide functionalities.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N~1~-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and acetamide groups could facilitate binding to active sites or allosteric sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- 4-(2-(3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-(4-Chlorophenoxy)-N-{[3-(hydroxymethyl)phenyl]carbamothioyl}acetamide
Comparison
Compared to similar compounds, 2-(4-chlorophenoxy)-N~1~-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)acetamide is unique due to its specific combination of chlorophenoxy and acetamide groups. This structural arrangement may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
